3,5-bis(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two fluorophenyl groups and a methylbenzyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 3,5-bis(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and methylbenzyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and fluorobenzenes. The reaction conditions usually involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts to facilitate the reactions.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3,5-bis(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include the use of appropriate solvents, control of temperature, and sometimes the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-bis(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Mechanism of Action
The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups and the pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3,5-bis(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
3,5-bis(4-chlorophenyl)-1-(4-methylbenzyl)-1H-pyrazole: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and interactions.
3,5-bis(4-fluorophenyl)-1-(4-ethylbenzyl)-1H-pyrazole: The presence of an ethyl group instead of a methyl group can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18F2N2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18F2N2/c1-16-2-4-17(5-3-16)15-27-23(19-8-12-21(25)13-9-19)14-22(26-27)18-6-10-20(24)11-7-18/h2-14H,15H2,1H3 |
InChI Key |
LLLKXYVQKNUPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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